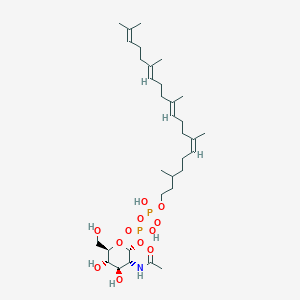

1D-myo-Inositol 1,3-bisphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

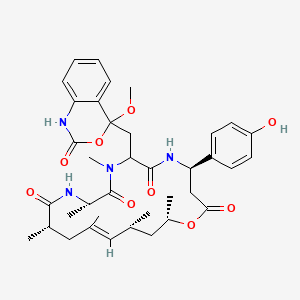

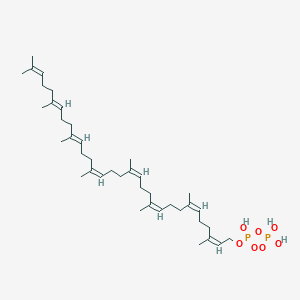

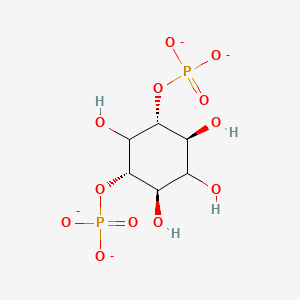

1D-myo-inositol 1,3-biphosphate(4-) is an inositol phosphate oxoanion obtained by deprotonation of the phospho groups of 1D-myo-inositol 1,3-biphosphate; major species at pH 7.3. It is a conjugate base of a myo-inositol 1,3-bisphosphate.

Scientific Research Applications

Synthesis and Phosphatase Stability

1D-myo-Inositol 1,3-bisphosphate analogs have been studied for their stability and binding affinity. The focus has been on designing stable analogs that retain the cyclohexane scaffold but are resistant to phosphorylation or dephosphorylation by enzymes. For instance, 1D-2,3-dideoxy-myo-inositol 1,4,5-trisphosphorothioate, an analog of Ins(1,4,5)P(3), demonstrated resistance to dephosphorylation by alkaline phosphatase, making it a potential chemical probe for understanding the mechanisms of inositol phosphate actions (Liu et al., 2008).

Synthesis of Phosphatidylinositol Phosphates

Regioselective methods have been developed to synthesize phosphatidylinositol bisphosphates, like PI(3,5)P(2), and their derivatives. This process involves a selective bis-silylation of 1D-O-TBDPS-myo-inositol leading to a 1,3,5-trisubstituted inositol. These advancements are crucial for generating signaling molecules and for studying their roles in cellular processes (Anderson et al., 2010).

Role in Thyroid Physiology

Myo-Inositol, a stereoisomer of inositols, plays a significant role in thyroid function and autoimmune diseases. It is a precursor of phosphoinositides and is involved in the phosphatidylinositol (PI) signal transduction pathway. Phosphatidylinositol 4,5-bisphosphate (PIP2), a derivative of Myo-Inositol, acts as a precursor for inositol triphosphates (IP3), which are second messengers of several hormones including thyroid-stimulating hormone (TSH). Myo-Inositol supplementation has shown promising results in the management of thyroidal benign nodules and in reducing TSH levels in patients with subclinical hypothyroidism (Benvenga et al., 2021).

Cellular Language and Signal Transduction

Myo-Inositol is a foundational component of a cellular language that includes various roles in signal transduction. This encompasses how phosphate and fatty acids are added to create second messengers used in signaling. Understanding the genes, enzymes, and genetic mutants involved in the synthesis and metabolism of myo-inositol-containing molecules has been pivotal in comprehending their roles in response to signals encountered by plants (Gillaspy, 2011).

Metabolism in Plants

Myo-Inositol's multifunctional position in plant biochemistry and physiology is central, with manifold impacts on growth and development. A unique enzyme, present in all eukaryotic organisms, controls the conversion of D-glucose-6-P to 1L-myo-inositol-1-P. This process and its various metabolic products, including biosynthesis, phosphate and polyphosphate ester hydrolysis, and O-methylation, are crucial in plant biology (Loewus & Murthy, 2000).

properties

Product Name |

1D-myo-Inositol 1,3-bisphosphate |

|---|---|

Molecular Formula |

C6H10O12P2-4 |

Molecular Weight |

336.08 g/mol |

IUPAC Name |

[(1R,2S,4R,5S)-2,3,4,6-tetrahydroxy-5-phosphonatooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1?,2-,3+,4?,5+,6- |

InChI Key |

PUVHMWJJTITUGO-WJPCITMWSA-J |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)

![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)

![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)